molecular formula C18H19NO4 B554278 Z-Phe-ome CAS No. 35909-92-3

Z-Phe-ome

Cat. No. B554278
CAS RN: 35909-92-3
M. Wt: 313.3 g/mol
InChI Key: BBACSHIJBOGXKL-INIZCTEOSA-N
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Description

Z-Phe-ome, also known as Z-L-phenylalanine methyl ester, is a derivative of phenylalanine . It has a molecular weight of 313.34800 and a molecular formula of C18H19NO4 . It is used in various research areas and has been commercially used as ergogenic supplements .


Synthesis Analysis

The synthesis of Z-Phe-ome involves several steps. One method involves the use of Z-Ala-OH, Phe-OMe.HCl, and free thermolysin to synthesize Z-Ala-Phe-OMe. This is then hydrolyzed using αCT to form Z-Ala-Phe-OH, which is then subjected to catalytic hydrogenation to form the desired product . Another method involves the use of a silica-supported thermolysin in a reaction mixture composed predominantly of ethyl acetate .


Chemical Reactions Analysis

Z-Phe-ome can undergo various chemical reactions. For instance, it has been used in the synthesis of polypeptides via enzymatic polymerization . The reaction rate of Z-Phe-Phe-OMe synthesis with a silica-supported thermolysin in a reaction mixture composed predominantly of ethyl acetate was found to be as fast as that with thermolysin in the corresponding high-water emulsion system .

Scientific Research Applications

  • Nanomedicine

    • The Phe-Phe motif has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .
    • These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
    • The unique physico-chemical properties of nanomaterials allow for unprecedented performance, especially in the field of early diagnosis and targeted drug delivery .
    • The results point to a new direction in the study and applications of the Phe-Phe motif to rationally engineer new functional nano-architectures .
  • Biomaterial Chemistry

    • The molecular self-assembly of the short peptide diphenylalanine (Phe-Phe) motif has attracted increasing focus due to its unique morphological structure and utility for potential applications in biomaterial chemistry .
    • The self-assembly of free and protected diphenylalanine scaffolds (H-Phe-Phe-OH, Boc-Phe-Phe-OH and Boc-Phe-Phe-OMe) has unfurled interesting tubular, vesicular or fibrillar morphologies .
    • The consequent self-sorting due to H-bonding, van der Waals force and π–π interactions, generates monodisperse nano-vesicles from these peptides .
  • Sensors and Bioelectronics

    • The Phe-Phe motif has also found applications in the field of sensors and bioelectronics .
    • The unique morphological structures that result from the self-assembly of the Phe-Phe motif can be used to create innovative sensor technologies and bioelectronic devices .
  • Drug Delivery

    • The Phe-Phe motif has been used as a building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .
    • These structures have found a range of applications in nanomedicine, including drug delivery .
    • The unique properties of these nanostructures allow for efficient delivery of therapeutic agents to target cells .
  • Therapeutic Paradigms

    • Molecules based on the Phe-Phe motif have been used to develop new therapeutic paradigms .
    • These paradigms leverage the unique properties of the Phe-Phe motif to deliver powerful and selective biological messages to cells .
  • Nanotechnology

    • The Phe-Phe motif is an active player in the nanotechnology field .
    • The unique physico-chemical properties of the nanostructures formed by the self-assembly of the Phe-Phe motif allow for unprecedented performance in various applications .

Future Directions

Peptides like Z-Phe-ome have gained popularity due to their ability to self-assemble into various nanostructures, which have applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The future of Z-Phe-ome and similar peptides lies in further exploring these applications and developing new ones.

properties

IUPAC Name

methyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-22-17(20)16(12-14-8-4-2-5-9-14)19-18(21)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBACSHIJBOGXKL-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189481
Record name N-Benzyloxycarbonylphenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Phe-ome

CAS RN

35909-92-3
Record name N-Benzyloxycarbonylphenylalanine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035909923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyloxycarbonylphenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-benzyloxycarbonyl-DL-phenylalanine (155 g, 0.518 mol) in DMF (800 mL) were added mortar-pulverized potassium hydrogencarbonate (104 g, 1.04 mol) and methyl iodide (53 mL, 0.86 mol), and the mixture was stirred at room temperature for 5 hours. This reaction mixture was added to water (1800 mL) and extracted with ethyl acetate-hexane (4:1). The extract was washed successively with 2 portions of water (500 mL each), 5% sodium sulfite aqueous solution (500 ml) and saturated brine and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to give 164 g (100%) of N-benzyloxycarbonyl-DL-phenylalanine methyl ester as a colorless clear oil.
Quantity
155 g
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
1800 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
K NAKANISHI, R MATSUNO - European journal of biochemistry, 1986 - Wiley Online Library
We studied kinetics of thermolysin‐catalyzed peptide synthesis in an aqueous/organic biphasic system theoretically and experimentally. As a model reaction producing a condensation …
Number of citations: 61 febs.onlinelibrary.wiley.com
K NAKANISHI, Y KIMURA… - European journal of …, 1986 - Wiley Online Library
We studied kinetics and the equilibrium relationship for the thermolysin‐catalyzed synthesis of N‐(benzyloxy‐carbonyl)‐l‐aspartyl‐l‐phenylalanine methyl ester (Z‐Asp‐PheOMe) from N…
Number of citations: 92 febs.onlinelibrary.wiley.com
G Cavicchioni, A Fraulini, S Falzarano, S Spisani - Bioorganic chemistry, 2006 - Elsevier
… The unusual introduction of two consecutive α,β-didehydro residues bound to the native for-Met gave the for-Met-Δ Z Leu-Δ Z Phe-OMe 34 analogue, which retained all the typical …
Number of citations: 14 www.sciencedirect.com
R Hayashi, M Miyazaki, S Osada, H Kawasaki… - Bioorganic & medicinal …, 2013 - Elsevier
… Racemic ∇ E Phe-OMe and ∇ Z Phe-OMe were synthesized by a diazoaddition method 12 and malonate method,13, 14 respectively. The E-isomers (1 and 2) and the Z-isomers (3 …
Number of citations: 6 www.sciencedirect.com
G Cavicchioni, M Turchetti… - The Journal of peptide …, 2002 - Wiley Online Library
for‐Met‐Ser(Bzl)‐Phe‐OMe, for‐Met‐Cys(Bzl)‐Phe‐OMe, for‐Met‐Tyr(Bzl)‐Phe‐OMe and for‐Met‐Lys(Z)‐Phe‐OMe were synthesized to investigate the importance of a bulky …
Number of citations: 16 onlinelibrary.wiley.com
P Clapés, P Adlercreutz, B Mattiasson - Journal of biotechnology, 1990 - Elsevier
… ] 0 = 1.5) the reaction was first order with respect to Z-Phe-OMe. Tris buffer, pH 7.8, was the … decreased due to the competing hydrolysis of Z-Phe-OMe. Among the water-miscible solvents…
Number of citations: 79 www.sciencedirect.com
G Pagani Zecchini, M Nalli, A Mollica… - The Journal of …, 2002 - Wiley Online Library
In order to explore the properties of chemotactic N‐formylpeptides containing isopeptide bonds within their backbones, a group of lysine‐containing analogs of the prototypical …
Number of citations: 11 onlinelibrary.wiley.com
P Adlercreutz, P Clapés… - Annals of the New York …, 1990 - Wiley Online Library
… The enzyme was immobilized by drying onto celite and these preparations were used to catalyze reactions between Z-Phe-OMe and different amino acid amides (FIGURE l).24 The …
Number of citations: 8 nyaspubs.onlinelibrary.wiley.com
K Kawashiro, K Kaiso, D Minato, S Sugiyama… - Tetrahedron, 1993 - Elsevier
… In a separate experiment, however, we found that the reactivity of Z-Phe-OMe (under the reaction conditions of Fig.1) was comparable to that of Z-Phe-OEt(Fig.1). Consequently, the …
Number of citations: 28 www.sciencedirect.com
Y Wang, B Wang, K Liu, X Yin, P Chen, N Wang - Soft Matter, 2022 - pubs.rsc.org
We report herein a new class of either carbazolyl or BMes2 (Mes = mesityl) group functionalized Boc-Lys(Z)-Phe-OMe (Z = carbobenzyloxy) dipeptides—Boc-Lys(Z)-Phe-C5-carbazolyl (…
Number of citations: 1 pubs.rsc.org

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